N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide
Description
N-[2-(3-chlorophenyl)ethyl]bicyclo[221]heptane-2-carboxamide is a compound that belongs to the class of bicyclic amides This compound features a bicyclo[221]heptane core, which is a common structural motif in organic chemistry due to its rigidity and unique three-dimensional shape
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c17-14-3-1-2-11(9-14)6-7-18-16(19)15-10-12-4-5-13(15)8-12/h1-3,9,12-13,15H,4-8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAUOZGGDXWUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NCCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. This reaction is often catalyzed by Lewis acids and can be performed under mild conditions to yield the bicyclo[2.2.1]heptane scaffold .
Another approach involves the formal [4+2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Diels-Alder reaction is particularly favored due to its scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and polymers due to its rigid bicyclic structure.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound is known to act as an antagonist of the CXCR2 receptor, which is a G-protein coupled receptor involved in various inflammatory and cancer-related pathways . By binding to this receptor, the compound inhibits the signaling pathways mediated by CXCR2, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[2-(3-chlorophenyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: This compound also features a bicyclo[2.2.1]heptane core and is known for its CXCR2 antagonistic activity.
Norbornane derivatives: These compounds share the bicyclo[2.2.1]heptane structure and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CXCR2 antagonist, making it a valuable compound in medicinal chemistry and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
